molecular formula C7H8N2O4 B3167239 2,3,4-Trihydroxybenzohydrazide CAS No. 918441-21-1

2,3,4-Trihydroxybenzohydrazide

Cat. No. B3167239
CAS RN: 918441-21-1
M. Wt: 184.15 g/mol
InChI Key: JYGGOAOSKPLGQF-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzohydrazide, also known as gallic hydrazide, is a chemical compound that belongs to the hydrazide family. It is a white crystalline powder that is soluble in water and has a molecular formula of C7H8N2O4. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzohydrazide is not fully understood. However, it is believed that the compound exerts its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, the modulation of immune responses, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,3,4-Trihydroxybenzohydrazide has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and induce cell death in cancer cells. Additionally, this compound has been shown to have a protective effect on various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,4-Trihydroxybenzohydrazide in lab experiments is its low toxicity and high solubility in water. This makes it an ideal compound for use in various biological assays. However, one of the limitations of using this compound is its relatively low stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 2,3,4-Trihydroxybenzohydrazide. One of the most promising areas of research is the development of novel drug formulations based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in other scientific fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2,3,4-Trihydroxybenzohydrazide is a unique chemical compound that has been extensively studied for its potential applications in various scientific fields. Its pharmacological properties and low toxicity make it an ideal compound for use in various biological assays. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other scientific fields.

Scientific Research Applications

2,3,4-Trihydroxybenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been shown to possess a range of pharmacological properties. Some of the potential applications of this compound in medicine include its use as an antioxidant, anti-inflammatory, and anticancer agent.

properties

IUPAC Name

2,3,4-trihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGOAOSKPLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NN)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599628
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trihydroxybenzohydrazide

CAS RN

918441-21-1
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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